molecular formula C12H25ClN2O B1424163 N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride CAS No. 1220020-18-7

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride

Cat. No.: B1424163
CAS No.: 1220020-18-7
M. Wt: 248.79 g/mol
InChI Key: IJCSAZNNIBOPQY-UHFFFAOYSA-N
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Description

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride (CAS 1220020-18-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H26Cl2N2O and a molecular weight of 285.25 g/mol . This piperidine derivative, characterized by its dihydrochloride salt form for enhanced stability, features a methyl group and a tetrahydro-2H-pyran-4-ylmethyl group attached to the amine nitrogen of the piperidine ring. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research, particularly as a versatile building block or synthetic intermediate for the development of novel pharmacologically active molecules. The presence of both the piperidine and tetrahydropyran rings, which are common structural motifs in pharmaceuticals, suggests potential for probing complex biological interactions. Researchers can utilize this compound in the synthesis of more complex target molecules, or as a standard in analytical studies. The product is accompanied by detailed documentation, including spectroscopic data and a certificate of analysis, to support research reproducibility. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Proper storage conditions are recommended to be sealed in a dry environment at room temperature . For comprehensive handling and safety information, including potential hazard statements (e.g., H302, H315, H319, H335), please refer to the associated Safety Data Sheet (SDS) .

Properties

CAS No.

1220020-18-7

Molecular Formula

C12H25ClN2O

Molecular Weight

248.79 g/mol

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C12H24N2O.ClH/c1-14(12-2-6-13-7-3-12)10-11-4-8-15-9-5-11;/h11-13H,2-10H2,1H3;1H

InChI Key

IJCSAZNNIBOPQY-UHFFFAOYSA-N

SMILES

CN(CC1CCOCC1)C2CCNCC2.Cl.Cl

Canonical SMILES

CN(CC1CCOCC1)C2CCNCC2.Cl

Origin of Product

United States

Biological Activity

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride, a compound with the CAS number 1220030-24-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

The compound's molecular formula is C13H28Cl2N2OC_{13}H_{28}Cl_{2}N_{2}O, with a molecular weight of approximately 285.25 g/mol. Its structure includes a piperidine ring and a tetrahydro-2H-pyran moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₂₈Cl₂N₂O
Molecular Weight285.25 g/mol
CAS Number1220030-24-9
MDL NumberMFCD13561535

Research indicates that compounds similar to this compound may act on various biological pathways, including modulation of neurotransmitter systems and potential anti-cancer properties. The piperidine structure is often associated with interactions at dopamine and serotonin receptors, which could explain its psychoactive effects.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, a series of piperidine derivatives demonstrated significant cytotoxicity against human colon cancer cell lines (HCT116 and HT29) with IC50 values ranging from 7.9 µM to 92 µM. This suggests that this compound may exhibit similar properties due to its structural analogies.

Case Study: Cytotoxicity in Cancer Cells

A comparative study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT11615
Compound BHT2922
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine HCT116 Not yet tested

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Piperidine derivatives are known for their roles in modulating dopamine and serotonin pathways, which are crucial in conditions such as depression and schizophrenia.

Absorption and Metabolism

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics across biological membranes. The presence of the tetrahydropyran ring may enhance lipophilicity, facilitating better membrane permeability.

Toxicity Profile

The compound is classified as an irritant, necessitating careful handling in laboratory settings. Further studies are required to fully elucidate its toxicity profile and long-term effects on human health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine Dihydrochloride

  • Molecular Formula : C₁₁H₂₄Cl₂N₂O
  • Molecular Weight : 271.23 g/mol
  • Key Features :
    • Piperidin-4-amine core with a 1-methyl substituent on the piperidine ring.
    • N-Tetrahydro-2H-pyran-4-yl (THP) group on the amine.
    • Dihydrochloride salt for improved solubility.
  • Synthesis : Likely involves reductive amination or alkylation of piperidin-4-amine precursors with THP derivatives .

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide Hydrochloride

  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.77 g/mol
  • Key Features :
    • Pyrrolidine-2-carboxamide core instead of piperidine.
    • N-Methyl and N-THP-methyl substituents.
    • Discontinued commercial availability, suggesting challenges in synthesis or stability .

N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Dihydrochloride

  • Molecular Formula : C₁₄H₂₂N₂·2HCl
  • Molecular Weight : 291.25 g/mol
  • Key Features :
    • Benzylamine core substituted with a piperidin-1-ylmethyl group.
    • Dual N-methyl and N-benzyl substituents.
    • Higher molecular weight due to aromatic and piperidine components .

N-Methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine Dihydrochloride

  • Molecular Formula : C₁₀H₂₂Cl₂N₂O
  • Molecular Weight : 257.20 g/mol
  • Key Features: Oxolane (tetrahydrofuran) substituent instead of THP.

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Salt Form Notable Features
Target Compound Piperidin-4-amine N-Methyl, N-THP-methyl ~285 (hypothetical) Dihydrochloride Dual N-alkylation; enhanced lipophilicity
1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride Piperidin-4-amine 1-Methyl (ring), N-THP 271.23 Dihydrochloride Ring substitution; compact structure
N-Methyl-N-(THP-methyl)-2-pyrrolidinecarboxamide HCl Pyrrolidinecarboxamide N-Methyl, N-THP-methyl 262.77 Hydrochloride Amide functionality; discontinued
N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride Benzylamine N-Methyl, N-benzyl (piperidinylmethyl) 291.25 Dihydrochloride Aromatic component; higher molecular weight
N-Methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine dihydrochloride Piperidin-4-amine N-Methyl, N-(3R-oxolan-3-yl) 257.20 Dihydrochloride Tetrahydrofuran substituent; stereospecific

Key Research Findings

Synthetic Routes :

  • Piperidine derivatives often employ reductive amination (e.g., sodium triacetoxyborohydride) or alkylation with halogenated intermediates .
  • Carboxamide analogs (e.g., ) require coupling agents like propionyl chloride under basic conditions .

Physicochemical Properties: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases.

Stability and Commercial Availability :

  • Discontinued products (e.g., ) may indicate instability or synthesis challenges.

Q & A

Basic: What are the recommended synthesis and purification methodologies for N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride?

Methodological Answer:
The synthesis typically involves sequential reactions:

  • Step 1: Reacting piperidine derivatives with tetrahydropyran-based precursors under anhydrous conditions (e.g., dichloroethane) using Na(OAc)₃BH as a reducing agent .
  • Step 2: Methylation of the intermediate amine with methylating agents (e.g., methyl iodide) in the presence of a base like triethylamine .
  • Step 3: Acidification with HCl to form the dihydrochloride salt, followed by purification via recrystallization or column chromatography to achieve >95% purity .
    Key considerations include controlling reaction temperature (0–25°C) and pH to minimize side products. HPLC and NMR are critical for verifying purity and structural integrity .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural features?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly confirming the piperidine and tetrahydropyran ring systems .
  • HPLC: Used to assess purity (>95% threshold) and detect impurities from incomplete methylation or salt formation .
  • Mass Spectrometry (LC-MS): Validates molecular weight (234.76 g/mol for the hydrochloride form) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities, though limited data exists in the provided evidence.

Basic: What structural features influence this compound’s reactivity and biological interactions?

Methodological Answer:

  • Piperidine-Tetrahydropyran Hybrid Structure: The fused rings create steric hindrance, affecting nucleophilic substitution reactions. The tertiary amine in piperidine enhances basicity, facilitating salt formation with HCl .
  • Methyl and Tetrahydro-2H-pyran-4-ylmethyl Groups: These substituents modulate lipophilicity, impacting membrane permeability in biological assays .
  • Dihydrochloride Salt: Improves aqueous solubility, critical for in vitro pharmacological studies .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical control?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–5°C) during methylation reduce side reactions (e.g., over-alkylation) .
  • Catalyst Selection: Na(OAc)₃BH over LiAlH₄ for selective reduction of imine intermediates, preserving stereochemistry .
  • Solvent Optimization: Use polar aprotic solvents (e.g., THF) to enhance reaction homogeneity and byproduct precipitation .
  • Real-Time Monitoring: In-line FTIR or LC-MS tracks intermediate formation, enabling rapid adjustments .

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variability: Impurities from incomplete purification (e.g., residual solvents) may skew receptor-binding assays. Always cross-validate with HPLC .
  • Stereochemical Differences: Unresolved enantiomers (if present) can exhibit divergent activities. Chiral HPLC or enzymatic resolution is recommended .
  • Assay Conditions: Buffer composition (e.g., pH, ionic strength) affects compound solubility and stability. Standardize protocols across studies .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., serotonin or dopamine transporters), leveraging the compound’s amine-rich structure .
  • MD Simulations: Simulate membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) to assess bioavailability .
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to refine lead optimization .

Advanced: How do synthetic byproducts impact pharmacological profiling, and how can they be mitigated?

Methodological Answer:

  • Common Byproducts: N-demethylated analogs or ring-opened derivatives may form during acidic workup .
  • Mitigation Strategies:
    • Scavenger Resins: Add polymer-bound scavengers (e.g., sulfonic acid resins) to trap reactive intermediates .
    • Two-Step Purification: Combine ion-exchange chromatography (for salt removal) and preparative HPLC for byproduct separation .
    • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify labile moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
Reactant of Route 2
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N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride

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